
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a complex organic compound with a unique structure that includes a dioxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of chlorosulfonyl isocyanate with a suitable dioxetane derivative. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in various analytical techniques. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, 4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate
Uniqueness
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its chlorosulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
108536-12-5 |
|---|---|
Fórmula molecular |
C7H12ClNO6S |
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
(3,4,4-trimethyldioxetan-3-yl)methyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H12ClNO6S/c1-6(2)7(3,15-14-6)4-13-5(10)9-16(8,11)12/h4H2,1-3H3,(H,9,10) |
Clave InChI |
JPOWIZMFXOPYND-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OO1)(C)COC(=O)NS(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
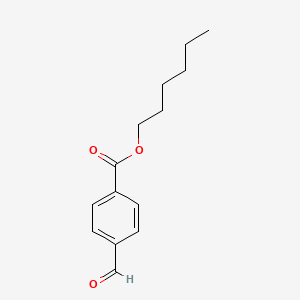
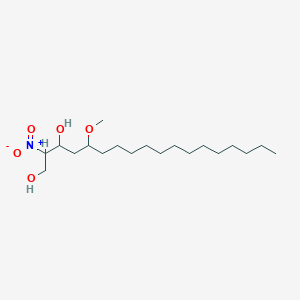
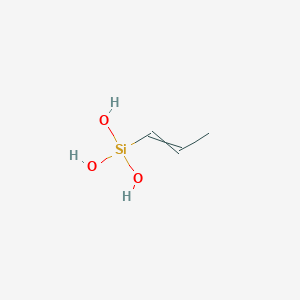
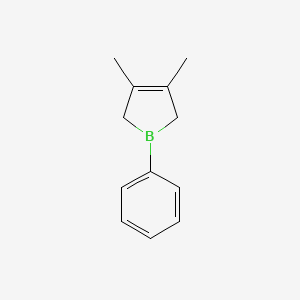

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
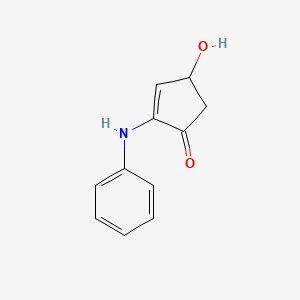
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
